4,4,5,5-Tetramethyl-2-[3-(9-phenyl-9H-fluoren-9-yl)phenyl]-1,3,2-dioxaborolane
Description
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-(9-phenylfluoren-9-yl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29BO2/c1-29(2)30(3,4)34-32(33-29)24-16-12-15-23(21-24)31(22-13-6-5-7-14-22)27-19-10-8-17-25(27)26-18-9-11-20-28(26)31/h5-21H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOHBZPAVOZPOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260032-45-8 | |
| Record name | 4,4,5,5-tetramethyl-2-(3-(9-phenyl-9H-fluoren-9-yl)phenyl)-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-[3-(9-phenyl-9H-fluoren-9-yl)phenyl]-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Fluorene Derivative: The initial step involves the synthesis of the 9-phenyl-9H-fluorene derivative. This can be achieved through Friedel-Crafts alkylation of fluorene with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Borylation: The next step is the borylation of the phenyl group. This is commonly done using a palladium-catalyzed cross-coupling reaction between the aryl halide (derived from the fluorene derivative) and bis(pinacolato)diboron under basic conditions.
Cyclization: Finally, the cyclization to form the dioxaborolane ring is achieved by reacting the borylated intermediate with pinacol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and catalyst concentration.
Purification: Using techniques such as recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-[3-(9-phenyl-9H-fluoren-9-yl)phenyl]-1,3,2-dioxaborolane undergoes several types of chemical reactions:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron-containing ring into simpler boron compounds.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the phenyl and fluorene moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Simpler boron compounds such as boranes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Organic Synthesis
4,4,5,5-Tetramethyl-2-[3-(9-phenyl-9H-fluoren-9-yl)phenyl]-1,3,2-dioxaborolane serves as a key intermediate in organic synthesis. Its unique boron functionality allows it to participate in:
- Cross-Coupling Reactions : Acts as a coupling partner in Suzuki-Miyaura reactions for the formation of biaryl compounds.
| Reaction Type | Role of Dioxaborolane |
|---|---|
| Suzuki Coupling | Acts as a boron source for aryl coupling |
| Sonogashira Reaction | Participates in the formation of alkynes |
Materials Science
This compound is utilized in the development of advanced materials due to its photophysical properties:
- Fluorescent Materials : Exhibits strong fluorescence properties making it suitable for use in organic light-emitting diodes (OLEDs).
| Property | Application |
|---|---|
| Fluorescence | OLEDs and light-emitting devices |
| Thermal Stability | High-performance materials |
Medicinal Chemistry
In medicinal chemistry, compounds like this compound are investigated for their potential therapeutic applications:
- Anticancer Agents : Research indicates that certain derivatives can exhibit cytotoxic activity against cancer cell lines.
| Study Focus | Findings |
|---|---|
| Cytotoxicity | Potential against various cancer types |
| Mechanism of Action | Involvement in apoptosis pathways |
Case Studies and Research Findings
Numerous studies have documented the effectiveness and versatility of this compound:
-
Fluorescent Sensor Development :
- A study demonstrated the use of dioxaborolane derivatives as fluorescent sensors for detecting specific ions in biological systems.
-
Drug Development :
- Research highlighted its role in synthesizing novel anticancer agents that target specific cellular pathways.
-
Material Fabrication :
- Investigations into its use in creating polymer composites that enhance mechanical properties while maintaining lightweight characteristics.
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-[3-(9-phenyl-9H-fluoren-9-yl)phenyl]-1,3,2-dioxaborolane exerts its effects involves:
Molecular Targets: The boron atom interacts with various nucleophiles, facilitating the formation of new bonds.
Pathways Involved: In cross-coupling reactions, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps, catalyzed by palladium complexes.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Alkyl Chains (e.g., dihexyl, dioctyl): Improve solubility in nonpolar solvents, facilitating polymer synthesis . Aromatic Groups (e.g., phenyl, diphenyl): Enhance thermal stability and π-conjugation, critical for OLED efficiency . Boronate Position: 2,7-Diboronate derivatives (e.g., ) enable polymerization, whereas mono-boronate compounds (e.g., ) are used for small-molecule synthesis.
Reactivity Differences: Steric hindrance from bulky substituents (e.g., diphenyl) slows Suzuki coupling kinetics but improves regioselectivity . However, notes that tetramethyl dioxaborolane derivatives exhibit lower reactivity unrelated to steric factors, possibly due to electronic effects .
Optoelectronic Performance
Biological Activity
4,4,5,5-Tetramethyl-2-[3-(9-phenyl-9H-fluoren-9-yl)phenyl]-1,3,2-dioxaborolane, commonly referred to as a dioxaborolane derivative, is a compound with significant potential in various biological applications due to its unique structural properties and reactivity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Basic Information
- Molecular Formula : C31H29BO2
- Molecular Weight : 444.37 g/mol
- CAS Number : 1260032-45-8
Structural Characteristics
The compound features a dioxaborolane core that is substituted with phenyl and fluorene groups. This structural configuration is believed to influence its biological activity by enhancing solubility and reactivity.
The biological activity of dioxaborolanes is largely attributed to their ability to interact with various biomolecules. Key mechanisms include:
- Enzyme Inhibition : Dioxaborolanes can act as inhibitors of specific enzymes involved in metabolic pathways. This inhibition can lead to alterations in cellular functions and signaling pathways.
- Fluorescent Properties : The fluorene moiety contributes to the compound's fluorescent characteristics, which can be utilized in bioimaging and sensing applications.
Therapeutic Applications
Research indicates several promising therapeutic applications for this compound:
- Cancer Therapy : Preliminary studies suggest that this compound may inhibit tumor cell proliferation through its interaction with specific cellular pathways.
- Antimicrobial Activity : The compound has shown potential against various microbial strains, indicating its use as an antimicrobial agent.
- Sensor Development : Its fluorescent properties make it suitable for developing sensors for detecting biological molecules.
Case Studies
-
Inhibition of Cancer Cell Lines :
A study evaluated the effects of the compound on various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting effective anti-cancer properties. -
Antimicrobial Efficacy :
In vitro tests demonstrated that the compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, highlighting its potential as an antimicrobial agent.
Data Table
Q & A
Basic Research Questions
Q. How is 4,4,5,5-tetramethyl-2-[3-(9-phenyl-9H-fluoren-9-yl)phenyl]-1,3,2-dioxaborolane synthesized, and what experimental conditions optimize yield?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling. A protocol involves:
Lithiation : Reacting a brominated fluorene derivative with n-butyllithium at low temperatures (-78°C) in tetrahydrofuran (THF) to generate a reactive intermediate .
Borylation : Adding 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to the lithiated intermediate, followed by stirring at -78°C and warming to room temperature .
Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate) or recrystallization (methanol/acetone) yields pure product .
- Key Variables : Temperature control during lithiation, stoichiometric ratios of boronate ester, and inert atmosphere (N₂/Ar) to prevent side reactions .
Q. What characterization techniques confirm the structural integrity of this borolane derivative?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic proton environments and boronate ester peaks (e.g., ¹¹B NMR for boron coordination) .
- X-ray Crystallography : Single-crystal analysis resolves bond lengths (e.g., B-O ≈ 1.36–1.39 Å) and confirms steric effects from tetramethyl groups .
- HPLC : Purity assessment (>98% by retention time comparison) .
Q. How should this compound be stored to prevent degradation, and what handling precautions are necessary?
- Methodological Answer :
- Storage : In airtight containers under inert gas (Ar) at -20°C to prevent hydrolysis of the boronate ester .
- Handling : Use gloveboxes or Schlenk lines for air-sensitive steps. Avoid exposure to moisture and protic solvents .
Advanced Research Questions
Q. What role does this compound play in chain-growth polymerization for polyfluorene synthesis?
- Methodological Answer :
- Mechanism : Acts as a monomer in palladium-catalyzed Suzuki-Miyaura polymerization. Initiators like tBu₃PPd(Ph)Br enable controlled chain growth, producing polyfluorenes with narrow polydispersity (Đ < 1.2) .
- Optimization : Molecular weight (Mn ≈ 5,000–10,000 g/mol) is tuned by adjusting monomer-to-initiator ratios .
- End-Functionalization : Introduce dyes (e.g., perylene monoimide) via terminators for energy-transfer applications .
Q. How do substituents on the fluorene core influence cross-coupling efficiency in biaryl synthesis?
- Methodological Answer :
- Steric Effects : Bulky 9-phenyl groups reduce coupling yields due to hindered Pd coordination. Use bulky ligands (e.g., SPhos) to mitigate this .
- Electronic Effects : Electron-withdrawing substituents on the aryl halide partner accelerate oxidative addition to Pd(0) .
- Validation : Compare yields using substituent-varied substrates (e.g., 3-nitrophenyl vs. 4-methoxyphenyl) under identical conditions .
Q. How can discrepancies in reaction yields between batch syntheses be systematically analyzed?
- Methodological Answer :
- Troubleshooting Workflow :
Catalyst Screening : Test Pd sources (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and bases (K₂CO₃ vs. CsF) .
Oxygen/Moisture Control : Use Karl Fischer titration to trace H₂O levels in solvents .
Byproduct Identification : LC-MS or GC-MS to detect proto-debromination or homocoupling side products .
Q. What strategies enhance the quantum yield of OLED materials derived from this borolane monomer?
- Methodological Answer :
- Energy Transfer : Incorporate dye-terminated polyfluorenes (e.g., perylene monoimide) to shift emission to red/NIR (Φ up to 84%) .
- Morphology Control : Use amphiphilic block copolymers (e.g., PEG-polyfluorene) to form nanoparticles (25–50 nm) with reduced aggregation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
